

Application Note and Protocol: Preparation of a Stock Solution of 2-Diethylaminoethyl hexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Diethylaminoethyl hexanoate*

Cat. No.: B087846

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Diethylaminoethyl hexanoate**, also known as DA-6, is a versatile organic compound with applications as a plant growth regulator and as an intermediate in organic synthesis.^{[1][2][3]} Accurate and consistent preparation of stock solutions is fundamental for obtaining reproducible results in experimental settings. This document provides a detailed protocol for the preparation of stock solutions of **2-Diethylaminoethyl hexanoate**, covering safety precautions, solvent selection, and step-by-step methodologies for achieving desired concentrations.

Compound Information and Properties

2-Diethylaminoethyl hexanoate is an ester formed from hexanoic acid and diethylaminoethanol.^[1] Its key physical and chemical properties are summarized below.

Table 1: Chemical and Physical Properties of **2-Diethylaminoethyl hexanoate**

Property	Value	Reference
CAS Number	10369-83-2	[4][5][6][7]
Molecular Formula	C ₁₂ H ₂₅ NO ₂	[1][4][5]
Molecular Weight	215.33 g/mol	[1][4][5][7]
Appearance	Colorless to yellow transparent liquid	[1][4]
Boiling Point	277 °C	[1][4]
Flash Point	87.5 °C	[1]
Purity	Typically >97%	[4][6]
IUPAC Name	2-(diethylamino)ethyl hexanoate	[5]

Note: While the pure compound is a liquid, it is sometimes available as a citrate salt, which is a white crystalline solid.[3] This protocol focuses on the liquid form unless otherwise specified.

Safety and Handling Precautions

Before handling **2-Diethylaminoethyl hexanoate**, it is crucial to read the Safety Data Sheet (SDS).[8][9] The compound is considered hazardous by OSHA Hazard Communication Standards.[9]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]
- Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling mist or vapors.[8]
- First Aid:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[8][9]
 - In case of skin contact: Wash off with soap and plenty of water.[9]

- If inhaled: Move the person into fresh air.[8][9]
- If swallowed: Rinse mouth with water. Do not induce vomiting.[8]
- Storage: Store containers in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[10] The material is generally stable under normal ambient conditions.[11]

Experimental Protocols

Protocol for Solvent Solubility Determination

The solubility of **2-Diethylaminoethyl hexanoate** can vary based on the specific application and desired final concentration. While it is reported to be soluble in most organic solvents and slightly soluble in water, a preliminary test is recommended.[3][10] The citrate salt form is readily soluble in water.[3]

Materials:

- **2-Diethylaminoethyl hexanoate**

- Microcentrifuge tubes (1.5 mL)

- Selection of solvents:

- Dimethyl sulfoxide (DMSO)

- Ethanol (Absolute)

- Methanol

- Deionized Water

- Pipettes and tips

- Vortex mixer

- Sonicator bath

Procedure:

- Add approximately 2-5 mg of **2-Diethylaminoethyl hexanoate** to a microcentrifuge tube.
- Add 100 μ L of the first test solvent (e.g., DMSO) to the tube.
- Cap the tube securely and vortex for 30 seconds.
- Visually inspect for complete dissolution.
- If not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.
- If the compound remains undissolved, it can be considered poorly soluble at that concentration.
- Repeat steps 1-6 for each solvent to be tested.
- Record the observations to determine the most suitable solvent for your stock solution. For many *in vitro* applications, DMSO is a common first choice.[\[12\]](#)

Table 2: Reported Solubility Summary

Solvent	Solubility	Notes
Water	Slightly Soluble / Soluble	Solubility may be pH-dependent. The citrate salt form is reported to be easily soluble. [3] [13]
Organic Solvents	Soluble	Includes DMSO, ethanol, methanol, and acetone. [3] [10] [14]

Protocol for Preparing a Molar Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a stock solution with a specific molar concentration.

Materials:

- **2-Diethylaminoethyl hexanoate** (liquid)
- Analytical balance
- Volumetric flask (e.g., 10 mL) or appropriate vial
- Chosen solvent (e.g., anhydrous DMSO)
- Pipettes and tips
- Vortex mixer

Calculations: The formula to determine the required mass of the compound is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)[12]

For a 10 mM (0.010 mol/L) stock solution in 10 mL (0.010 L): Mass (g) = 0.010 mol/L * 0.010 L * 215.33 g/mol = 0.00215 g = 2.15 mg

Since the compound is a liquid, it is more accurate to calculate the required volume using its density (approximately 0.907 g/mL).[4]

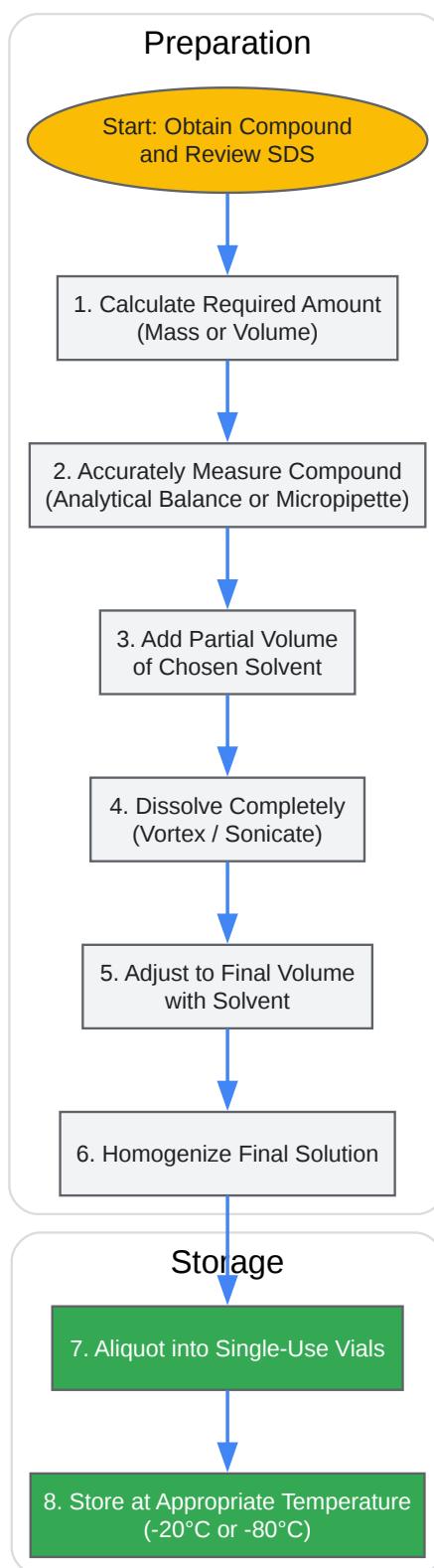
Volume (mL) = Mass (g) / Density (g/mL) Volume (mL) = 0.00215 g / 0.907 g/mL = 0.00237 mL = 2.37 μ L

Procedure:

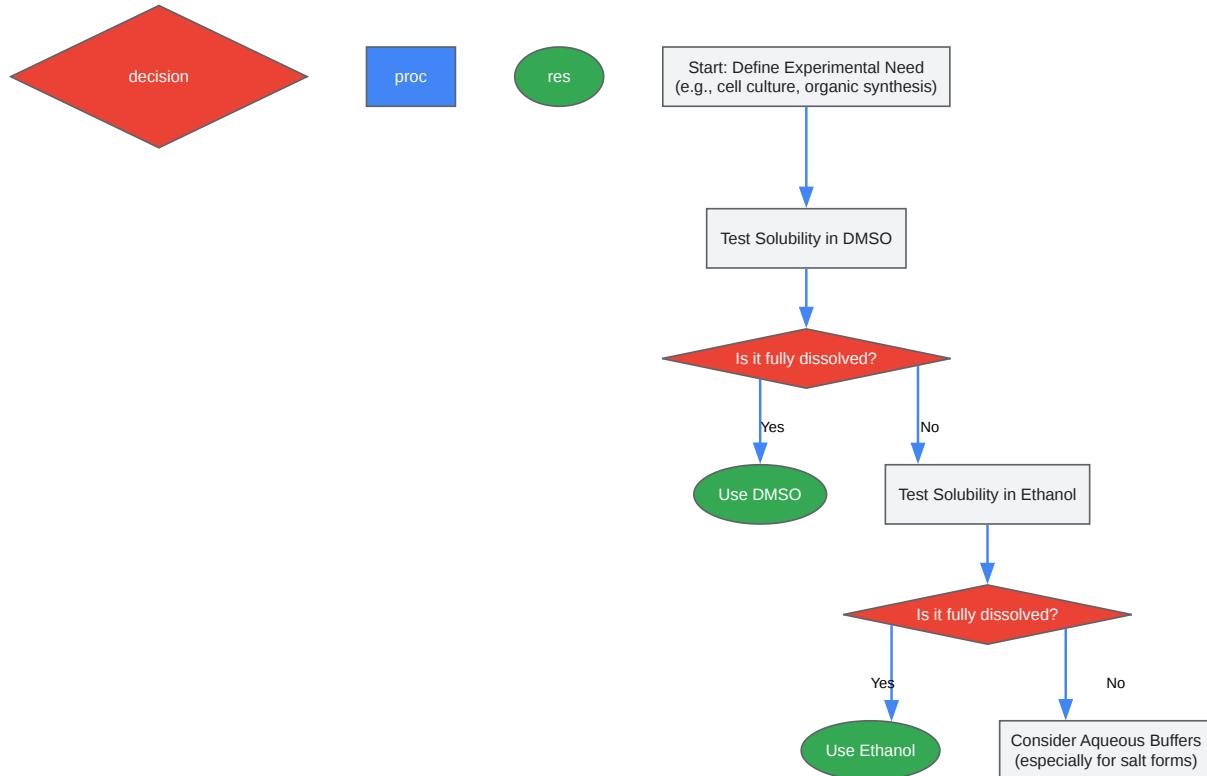
- Using a calibrated micropipette, carefully measure 2.37 μ L of **2-Diethylaminoethyl hexanoate**.
- Dispense the liquid into a 10 mL volumetric flask.
- Add a portion of the chosen solvent (e.g., 5-7 mL of DMSO) to the flask.
- Cap the flask and vortex thoroughly until the solution is homogeneous. Gentle warming or sonication may be used if necessary.
- Carefully add the solvent to the flask until the meniscus reaches the 10 mL calibration mark.

- Invert the sealed flask several times to ensure the solution is completely mixed.
- The final concentration is 10 mM.

Table 3: Example Calculations for Stock Solutions


Desired Concentration	Volume to Prepare	Mass of Compound Required	Volume of Liquid Required (Density $\approx 0.907 \text{ g/mL}$)
10 mM	5 mL	1.08 mg	1.19 μL
10 mM	10 mL	2.15 mg	2.37 μL
50 mM	2 mL	2.15 mg	2.37 μL
100 mM	1 mL	2.15 mg	2.37 μL

Storage and Stability


- Short-Term Storage: For solutions that will be used within a few days, store at 2-8 °C.
- Long-Term Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20 °C or -80 °C.
- Stability: The compound has a limited shelf life.^[4] Always refer to the expiration date on the label. Solutions should be protected from light and stored in a dry environment.

Visualized Workflows

The following diagrams illustrate the key processes described in this document.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a stock solution of **2-Diethylaminoethyl hexanoate**.

[Click to download full resolution via product page](#)

Caption: Logical diagram for selecting an appropriate solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Diethylaminoethyl hexanoate | 10369-83-2 [smolecule.com]
- 2. nbinno.com [nbino.com]
- 3. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. bocsci.com [bocsci.com]
- 5. Diethyl aminoethyl hexanoate | C12H25NO2 | CID 14795463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Diethylaminoethyl hexanoate | 10369-83-2 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Purchase Diethylamino Ethyl Hexanoate at Best Prices - Premium Industrial Chemical [ashtavinayakagro.com]
- 11. chemos.de [chemos.de]
- 12. How do I make an AM ester stock solution? | AAT Bioquest [aatbio.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Note and Protocol: Preparation of a Stock Solution of 2-Diethylaminoethyl hexanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087846#how-to-prepare-a-stock-solution-of-2-diethylaminoethyl-hexanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com